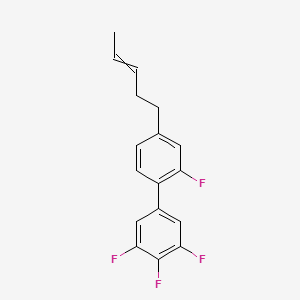
2,3',4',5'-Tetrafluoro-4-(pent-3-en-1-yl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of four fluorine atoms and a pent-3-en-1-yl group attached to the biphenyl core. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and pent-3-en-1-yl halides.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is commonly employed to form the biphenyl core. This reaction involves the coupling of a fluorinated aryl boronic acid with a halogenated aryl compound in the presence of a palladium catalyst and a base.
Alkylation: The pent-3-en-1-yl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
In an industrial setting, the production of 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl may involve:
Scale-Up of Reactions: The synthetic routes described above can be scaled up using larger reactors and optimized reaction conditions to ensure high yields and purity.
Purification: The crude product is typically purified using techniques such as column chromatography, recrystallization, or distillation to obtain the desired compound in high purity.
Quality Control: Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are used to verify the identity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into biphenyl alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, alkyl halides
Major Products
Oxidation: Biphenyl ketones, carboxylic acids
Reduction: Biphenyl alcohols
Substitution: Functionalized biphenyl derivatives
Applications De Recherche Scientifique
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique fluorinated structure makes it valuable in the development of novel organic compounds.
Biology: In biological research, the compound can be used as a probe to study the interactions of fluorinated biphenyls with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and dipole-dipole interactions with target molecules, influencing their structure and function. The pent-3-en-1-yl group can also participate in hydrophobic interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl
- 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl
- 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl
Uniqueness
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl is unique due to its specific arrangement of fluorine atoms and the pent-3-en-1-yl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity, while the pent-3-en-1-yl group provides additional functionalization possibilities.
Propriétés
Numéro CAS |
825633-87-2 |
|---|---|
Formule moléculaire |
C17H14F4 |
Poids moléculaire |
294.29 g/mol |
Nom IUPAC |
1,2,3-trifluoro-5-(2-fluoro-4-pent-3-enylphenyl)benzene |
InChI |
InChI=1S/C17H14F4/c1-2-3-4-5-11-6-7-13(14(18)8-11)12-9-15(19)17(21)16(20)10-12/h2-3,6-10H,4-5H2,1H3 |
Clé InChI |
JKMUJVDNIYIRJZ-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCC1=CC(=C(C=C1)C2=CC(=C(C(=C2)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


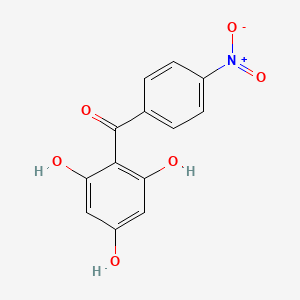
![(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14222557.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14222562.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline](/img/structure/B14222564.png)
![[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14222569.png)
![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)
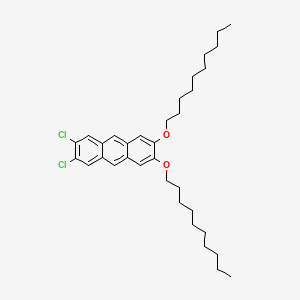
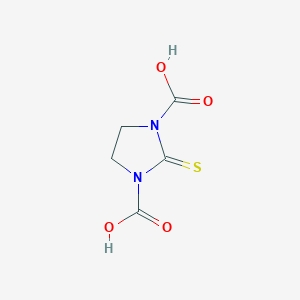
![2-Hydroxy-4-[(E)-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14222592.png)
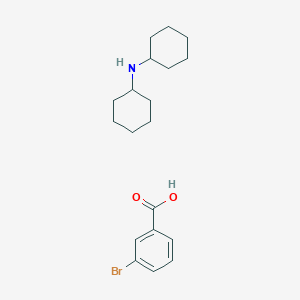
![2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14222612.png)

![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)
![4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one](/img/structure/B14222628.png)
